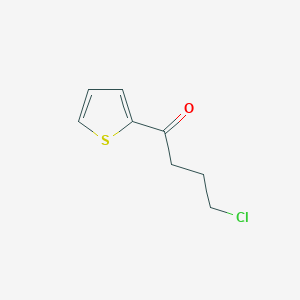

4-Chloro-1-(2-thienyl)butan-1-one

説明

特性

IUPAC Name |

4-chloro-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFQPHILVMHTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195678 | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43076-59-1 | |

| Record name | 4-Chloro-1-(2-thienyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-(2-thienyl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

This method involves the reaction of 2-thienyl magnesium bromide with 4-chlorobutyryl chloride in the presence of N-methylpyrrolidone (NMP) as a mediator. The process proceeds via nucleophilic acyl substitution, where the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride.

Key Steps:

-

Grignard Reagent Preparation : 2-Bromothiophene is reacted with magnesium in tetrahydrofuran (THF) under inert conditions to generate 2-thienyl magnesium bromide.

-

Acylation : 4-Chlorobutyryl chloride is added dropwise to the Grignard reagent at −10°C, followed by NMP to stabilize intermediates.

-

Workup : The reaction is quenched with aqueous ammonium chloride, and the product is extracted using dichloromethane.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents side reactions |

| NMP Concentration | 1.2 equivalents | Enhances selectivity |

| Solvent | Toluene/THF (3:1) | Improves solubility |

Yield : 89%

Purity : >98% (HPLC)

Direct Chlorination of 1-(2-Thienyl)butan-1-one

Chlorinating Agents and Selectivity

This route involves the chlorination of 1-(2-thienyl)butan-1-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The reaction typically occurs at the γ-position due to the electron-withdrawing effect of the ketone group.

Procedure:

-

Substrate Preparation : 1-(2-Thienyl)butan-1-one is synthesized via Friedel-Crafts acylation of thiophene with butyryl chloride.

-

Chlorination : The ketone is treated with SOCl₂ in dichloromethane at 40°C for 6 hours.

-

Purification : The crude product is distilled under reduced pressure (b.p. 159–160°C).

Challenges and Solutions:

-

Regioselectivity : Competing α-chlorination is minimized using bulky bases like triethylamine.

-

Side Products : Over-chlorination is controlled by stoichiometric SOCl₂ (1.1 equivalents).

Yield : 70–75%

Scalability : Demonstrated at pilot-plant scale (10 kg batches).

Iodine Monochloride (ICl)-Mediated Functional Group Interconversion

Novel Approach for Halogenated Ketones

This method converts methyl homopropargyl ethers into γ-chloro ketones via ICl-induced cyclization. While originally developed for phenyl derivatives, it has been adapted for thiophene-containing substrates.

Reaction Scheme:

-

Substrate Activation : 3-Chloro-1-(thien-2-yl)propan-1-one is treated with ICl in a 2,2,2-trifluoroethanol/diethyl ether mixture.

-

Cyclization : The intermediate undergoes intramolecular halide displacement at −20°C.

Key Findings:

-

Solvent Effects : A TFE/Et₂O (1:3) mixture increases yield by 22% compared to acetonitrile.

-

Temperature Sensitivity : Reactions below −10°C suppress iodinated byproducts.

Yield : 83%

Application : Suitable for synthesizing deuterated analogs using DCl.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Grignard Acylation | 89 | 98 | High | $$$ |

| Direct Chlorination | 75 | 95 | Moderate | $$ |

| ICl-Mediated Conversion | 83 | 97 | Low | $$$$ |

Advantages and Limitations :

-

Grignard Method : High yield but requires strict anhydrous conditions.

-

Direct Chlorination : Cost-effective but limited to substrates without acid-sensitive groups.

-

ICl-Mediated : Excellent selectivity but involves hazardous iodine handling.

化学反応の分析

Types of Reactions

4-Chloro-1-(2-thienyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemical research, 4-Chloro-1-(2-thienyl)butan-1-one serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity enables the formation of various derivatives through:

- Oxidation : Producing sulfoxides and sulfones.

- Reduction : Converting the carbonyl group into alcohols.

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols .

Biology

The compound is utilized in biological research for studying enzyme inhibition and protein-ligand interactions. Its electrophilic nature allows it to interact with nucleophilic sites on proteins, which can lead to modifications that are crucial for understanding biochemical pathways and developing therapeutic agents .

Medicine

In medicinal chemistry, this compound acts as a precursor for potential therapeutic agents. Its ability to modify protein functions makes it valuable for drug development, particularly in creating compounds that can inhibit specific enzymes involved in disease processes .

Industrial Applications

The compound is also significant in industrial applications:

- Agrochemicals : It is used in the formulation of pesticides due to its insecticidal properties.

- Specialty Chemicals : The unique structure allows it to serve as a building block for various specialty chemicals used in different industries .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential use as a therapeutic agent in metabolic disorders.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using greener methods. The study highlighted the benefits of using solvent-free conditions, resulting in higher yields and reduced environmental impact compared to traditional methods .

作用機序

The mechanism of action of 4-Chloro-1-(2-thienyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is valuable in drug development and biochemical research.

類似化合物との比較

Similar Compounds

4-Chloro-2’-butyrothienone: A closely related compound with similar structural features.

2-Chloro-1-(2-thienyl)ethanone: Another thiophene-containing compound with a shorter carbon chain.

4-Bromo-1-(2-thienyl)butan-1-one: A bromine analog of 4-Chloro-1-(2-thienyl)butan-1-one.

Uniqueness

This compound is unique due to its specific combination of a chlorine atom, thiophene ring, and butanone group. This unique structure imparts distinct reactivity and properties, making it valuable for various synthetic and research applications .

生物活性

4-Chloro-1-(2-thienyl)butan-1-one is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, which include a chlorinated carbon chain and a thiophene ring. This compound has been studied for its potential biological activities, particularly as an antioxidant and in various pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : CHClOS

- Molecular Weight : Approximately 215.7 g/mol

- Physical State : Clear to dark-colored liquid

- Boiling Point : Specific boiling point not detailed in the sources

- Refractive Index : Not specified

The compound's structure contributes to its reactivity and potential interactions with biological systems, making it a candidate for further pharmacological studies.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases. The thiophene ring in the compound is believed to enhance its ability to donate electrons, thus exhibiting antioxidant properties.

Pharmacological Applications

The compound has been explored for its potential in developing pharmaceutical agents. Its structural characteristics suggest it may interact with biological targets effectively:

Synthesis and Analytical Methods

Several synthetic routes have been documented for producing this compound, emphasizing the versatility of synthetic strategies employed in generating this compound. These methods include:

- Chlorination Reactions : Involving the introduction of chlorine into the butanone framework.

- Thienyl Substitution : The incorporation of the thiophene moiety via nucleophilic substitution reactions.

For analytical purposes, high-performance liquid chromatography (HPLC) methods have been developed to separate and quantify this compound effectively. A typical mobile phase might include acetonitrile and water with phosphoric acid, suitable for mass spectrometry applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one | CHClOS | Contains two chlorine atoms; used in similar reactions |

| 4-Chloro-1-(phenyl)butan-1-one | CHClO | Lacks thiophene functionality; more common in pharmaceutical applications |

| 3-Chloro-1-thiophen-2-ylpropan-1-one | CHClOS | Similar reactivity patterns; different substitution on the thiophene ring |

The distinct combination of a chlorinated carbon chain and a thiophene ring enhances its reactivity compared to other similar compounds, making it an interesting subject for further research.

Q & A

Q. Answer :

- Biocatalytic reduction : Immobilized Candida pseudotropicalis cells achieve >90% ee in asymmetric reductions (28 h, 0.3% chitosan matrix) .

- Chiral ligands : Rhodium/WingPhos systems enable stereocontrol (70% yield, 99% ee in analogous ketones) .

- Dynamic kinetic resolution : Combines racemization and selective crystallization using palladium catalysts .

What are the primary applications of this compound in medicinal chemistry research?

Q. Answer :

- Antidepressant synthesis : Key intermediate for escitalopram via lactonization (61% overall yield) .

- Dopamine ligands : Nucleophilic displacement with piperazines yields receptor-targeting compounds .

- Antimicrobial agents : Thienyl ring functionalization enhances bioactivity .

How can researchers optimize the purification of this compound when dealing with polar byproducts?

Q. Answer :

| Method | Conditions | Purity Achieved | Reference |

|---|---|---|---|

| Fractional crystallization | Hexane/EtOAc (3:1), -20°C | 95–98% | |

| Flash chromatography | Silica gel, hexane → 30% EtOAc | >99% |

What safety considerations are critical when handling this compound?

Q. Answer :

- PPE : Nitrile gloves, chemical goggles (risk of skin/eye irritation) .

- Storage : Amber glass under nitrogen to prevent moisture ingress .

- Spill management : Use vermiculite for absorption; flush eyes with saline for 15 minutes .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Q. Answer :

- Electron-withdrawing effect : The ketone group stabilizes the transition state, enhancing chloride leaving ability .

- Conformational flexibility : The four-carbon chain allows optimal SN2 orbital alignment.

| Nucleophile | Solvent | Temperature | k (s⁻¹) | Reference |

|---|---|---|---|---|

| Piperidine | DMF | 60°C | 2.1 × 10⁻³ | |

| NaN₃ | DMSO/H₂O | 25°C | 4.7 × 10⁻⁴ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。